

A Comparative Guide to Cross-Coupling Reactions on Dihalopyrazines

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Compound of Interest

Compound Name: 3,5-Dibromo-2-hydroxypyrazine

Cat. No.: B041542

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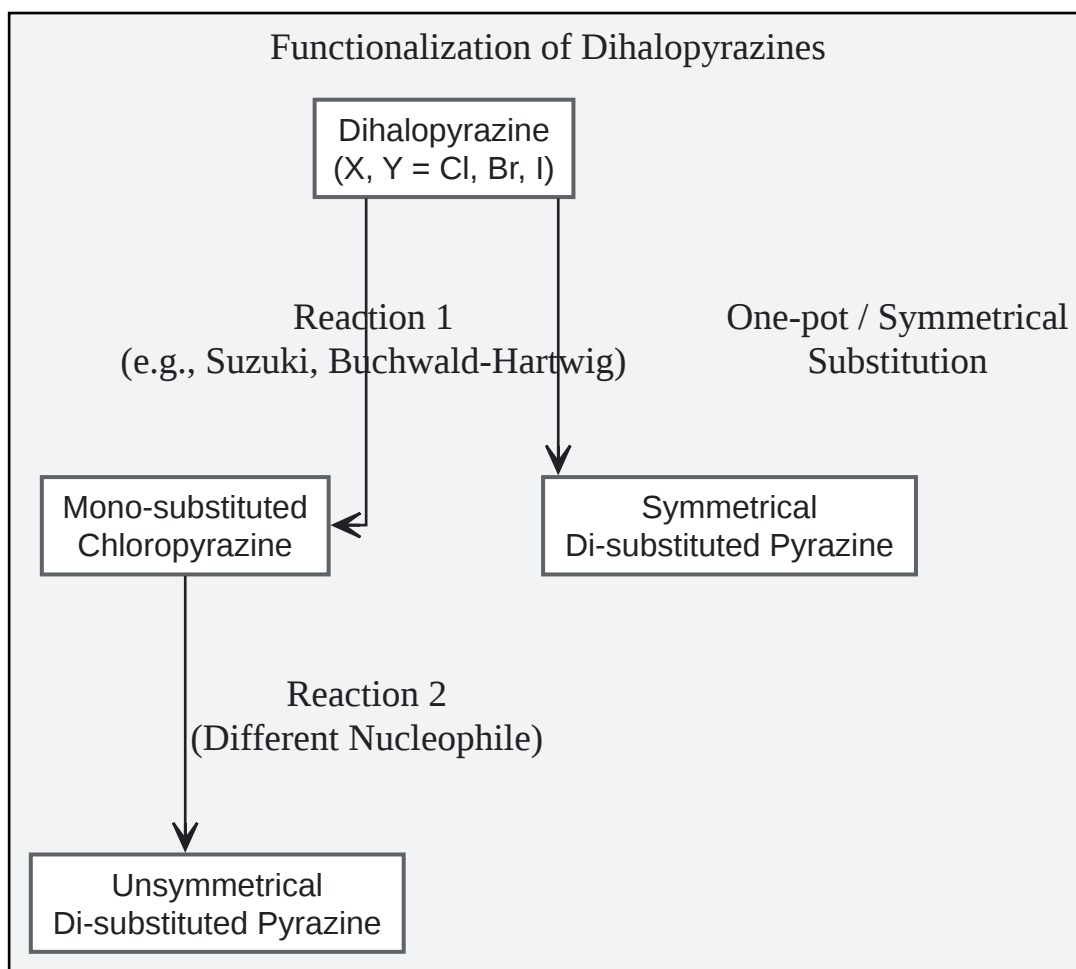
The functionalization of the pyrazine core is a critical endeavor in medicinal chemistry and materials science, with the pyrazine scaffold appearing in numerous FDA-approved drugs. Dihalopyrazines serve as versatile, cost-effective building blocks for introducing molecular diversity through palladium- and nickel-catalyzed cross-coupling reactions. The success of these transformations is highly dependent on the judicious selection of the catalyst, ligands, and reaction conditions, which directly influence reaction efficiency, yield, and, crucially, site-selectivity.

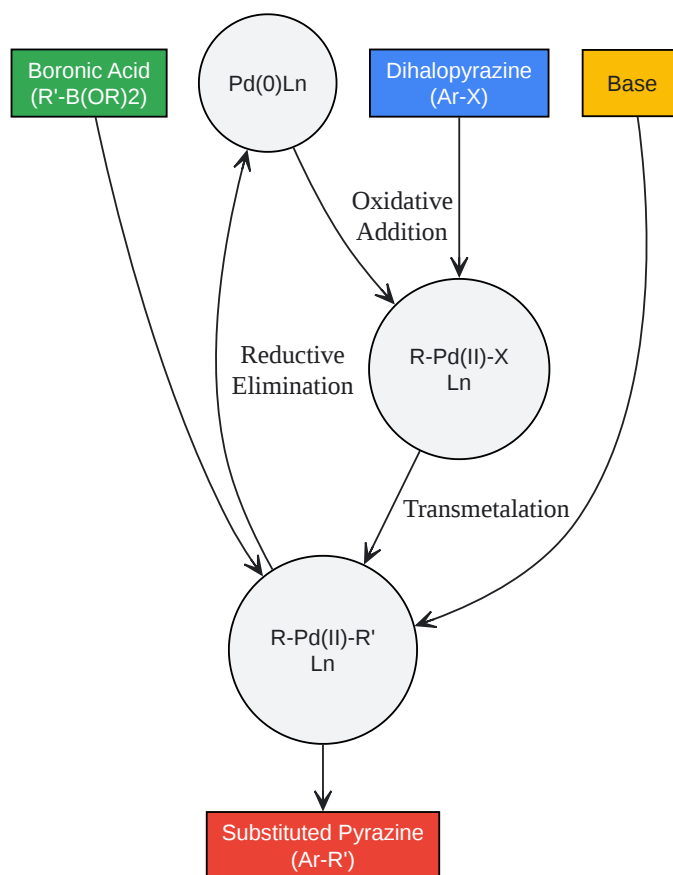
This guide provides a comparative analysis of major cross-coupling reactions applied to dihalopyrazines, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. It aims to streamline the catalyst selection and reaction optimization process by presenting a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways.

General Reaction Pathways and Selectivity

Dihalopyrazines can be functionalized sequentially to yield mono- or di-substituted products. The electron-deficient nature of the pyrazine ring facilitates these transformations. For unsymmetrical dihalopyrazines (e.g., 2,3- or 2,6-), or even symmetrical ones (e.g., 2,5-), achieving selective mono-functionalization over di-functionalization is a key challenge.^[1] The regioselectivity is influenced by the electronic properties of the pyrazine ring, the inherent reactivity of the carbon-halogen bond ($I > Br > Cl$), and steric effects.^{[1][2]} For many N-heteroarenes, cross-coupling tends to occur selectively at sites adjacent to a heteroatom.^[1]

However, unconventional site-selectivity can be achieved by carefully selecting ligands or modifying catalyst speciation.^{[1][3]}





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